4-bromo-3,5-bis(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazole
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Overview
Description
4-[4-BROMO-3-(3,4-DIMETHOXYPHENYL)-1-(2-FLUOROBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes bromine, fluorine, and methoxy groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-BROMO-3-(3,4-DIMETHOXYPHENYL)-1-(2-FLUOROBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, industrial methods would need to address the efficient separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-BROMO-3-(3,4-DIMETHOXYPHENYL)-1-(2-FLUOROBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, alcohols). The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
4-[4-BROMO-3-(3,4-DIMETHOXYPHENYL)-1-(2-FLUOROBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-BROMO-3-(3,4-DIMETHOXYPHENYL)-1-(2-FLUOROBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and molecules with bromine, fluorine, and methoxy groups. Examples include:
- 4-Bromo-2,5-dimethoxyphenethylamine
- 4-Bromo-4’,4’'-dimethoxytriphenylamine
Uniqueness
What sets 4-[4-BROMO-3-(3,4-DIMETHOXYPHENYL)-1-(2-FLUOROBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER apart is its specific combination of functional groups and its potential for diverse applications in various fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H24BrFN2O4 |
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Molecular Weight |
527.4 g/mol |
IUPAC Name |
4-bromo-3,5-bis(3,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]pyrazole |
InChI |
InChI=1S/C26H24BrFN2O4/c1-31-20-11-9-16(13-22(20)33-3)25-24(27)26(17-10-12-21(32-2)23(14-17)34-4)30(29-25)15-18-7-5-6-8-19(18)28/h5-14H,15H2,1-4H3 |
InChI Key |
NCQMGVMYBQKGLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC=CC=C3F)C4=CC(=C(C=C4)OC)OC)Br)OC |
Origin of Product |
United States |
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